2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt
Description
The compound 2,7-naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is a benzidine-based azo dye with a complex polyaromatic structure. Key features include:
- Structure: Two azo (-N=N-) linkages connecting naphthalene and biphenyl moieties.
- Functional Groups: Sulfonic acid (-SO₃H) groups at positions 2 and 7 of the naphthalene backbone, hydroxy (-OH) groups at positions 1 and 4, and amino (-NH₂) groups at positions 5 and 5.
- Counterions: Disodium salt form enhances water solubility .
Properties
CAS No. |
68214-82-4 |
|---|---|
Molecular Formula |
C32H22N6Na2O11S3 |
Molecular Weight |
808.7 g/mol |
IUPAC Name |
disodium;4-amino-6-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O11S3.2Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
KMGRDXNWDOWNGW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Overview
Starting Materials and Core Intermediate Synthesis
The synthesis of the target compound fundamentally relies on the preparation of 2,7-naphthalenedisulfonic acid derivatives, which serve as key intermediates for subsequent azo coupling reactions. A patented industrial method for producing 2,7-naphthalenedisulfonic acid involves transforming 1,6-naphthalenedisulfonic acid mother liquor through controlled sulfonation and hydrolysis steps under reduced pressure and elevated temperatures.
Table 1: Key Steps in Preparation of 2,7-Naphthalenedisulfonic Acid Intermediate
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Concentrate 1,6-naphthalenedisulfonic acid mother liquor under vacuum | Vacuum: -0.08 to -0.095 MPa; Temp ≤ 180°C; Water content reduced to 14-15% | Concentrated intermediate solution |
| 2 | Add naphthalene and sulfuric acid; heat and maintain | 180-190°C for 5 hours | Sulfonation and rearrangement to 2,7-naphthalenedisulfonic acid |
| 3 | Hydrolysis in water at controlled temperature | ≤130°C; stirring for 30 min | Hydrolyzed solution |
| 4 | Cooling and centrifugation | 10-20°C | Precipitation of 2,7-naphthalenedisulfonic acid solid |
| 5 | Salification | Addition of sodium salts | 2,7-naphthalenedisulfonate sodium salt obtained with purity ~98.6% |
This method is noted for its low cost, energy efficiency, and minimal environmental pollution due to reduced waste gas and wastewater discharge.
Multi-Step Azo Coupling Reactions
The complex structure of the target compound necessitates sequential azo coupling reactions involving amino and hydroxy substituted naphthalene sulfonic acids and biphenyl derivatives.
Nitration and Reduction of Biphenyl Precursors
A typical synthetic route begins with 3,3'-dimethylbenzidine undergoing double nitration, followed by reduction to yield amino-substituted biphenyl intermediates. These intermediates are then coupled under alkaline conditions with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid to form azo linkages.
Sequential Coupling with Naphthalene Derivatives
Subsequent coupling with 3-(phenylamino)phenol under alkaline conditions introduces additional azo bonds and hydroxy groups, progressively building the complex azo dye structure.
Purification and Isolation
High-performance liquid chromatography (HPLC) and spiral high-speed counter-current chromatography (HSCCC) have been applied to separate and purify the main compound and its isomeric impurities. For example, the disodium salt of 5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid and related isomers were isolated with purities exceeding 90% using these chromatographic techniques.
Table 2: Purification Data of Related Azo Compounds by HSCCC
| Compound | Purity (%) | Amount Isolated (mg) | Identification Techniques |
|---|---|---|---|
| 5-amino-3-biphenyl-3-ylazo-4-hydroxy-naphthalene-2,7-disulfonic acid (A) | >90 | 4.8 | High-resolution MS, NMR |
| 5-amino-4-hydroxy-6-phenyl-3-phenylazo-naphthalene-2,7-disulfonic acid (B) | >85 | 18.3 | High-resolution MS, NMR |
| 5-amino-4-hydroxy-3,6-bis-phenylazo-naphthalene-2,7-disulfonic acid (C) | 65–72 (initial), >94 (after second separation) | 91 (initial), 7 (second) | High-resolution MS, NMR |
The use of spiral HSCCC significantly enhances yield and purity, yielding up to 930 mg of the main component with >97% purity.
Detailed Reaction Conditions and Parameters
Concentration and Sulfonation Stage
- Vacuum concentration of the 1,6-naphthalenedisulfonic acid mother liquor is critical to reduce moisture content to approximately 14-15% without exceeding 180°C to avoid decomposition.
- Sulfonation with sulfuric acid and naphthalene at 180-190°C for 5 hours facilitates rearrangement to the 2,7-isomer.
Hydrolysis and Cooling
Summary Table of Preparation Process
| Stage | Reactants | Conditions | Product | Yield/Purity |
|---|---|---|---|---|
| Concentration | 1,6-naphthalenedisulfonic acid mother liquor | Vacuum -0.08 to -0.095 MPa, ≤180°C, moisture 14-15% | Concentrated intermediate | Not specified |
| Sulfonation | Naphthalene, sulfuric acid | 180-190°C, 5 hours | 2,7-naphthalenedisulfonic acid | 93.1% purity (acid) |
| Hydrolysis | Water | ≤130°C, 30 min stirring | Hydrolyzed acid solution | - |
| Precipitation | Cooling | 10-20°C | 2,7-naphthalenedisulfonic acid solid | 830 kg output (industrial scale) |
| Salification | Sodium salts | Ambient | 2,7-naphthalenedisulfonate sodium salt | 98.6% purity, 500 kg output |
| Azo Coupling | Amino and hydroxy aromatic compounds | Alkaline conditions, sequential coupling | Target azo dye compound | Purity >90% after purification |
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dye and Pigment Production
This compound is primarily utilized in the synthesis of azo dyes. Azo dyes are known for their vibrant colors and are widely used in textiles, food, and cosmetics. The specific structure of this compound allows for the creation of dyes with enhanced stability and colorfastness.
Case Study: Textile Industry
Research indicates that the incorporation of 2,7-naphthalenedisulfonic acid derivatives can significantly improve dyeing processes by enhancing the affinity of dyes for fibers, leading to brighter and more durable colors. For instance, studies have shown that using azo compounds derived from this acid results in textiles that maintain their color after multiple washes.
Biological Studies
The compound has been explored in biological research for its potential as a fluorescent probe. The sulfonic acid groups enhance solubility in aqueous environments, making it suitable for biological applications.
Case Study: Fluorescent Probes
In a study published in the Journal of Photochemistry and Photobiology, researchers utilized this compound to develop fluorescent probes for imaging cellular processes. The probes demonstrated high sensitivity and specificity for certain biomolecules, facilitating advanced studies in cell biology.
Environmental Monitoring
Due to its ability to form stable complexes with metal ions, this compound is also investigated for environmental monitoring applications. It can be used as a chelating agent to detect heavy metals in water samples.
Case Study: Water Quality Analysis
A study conducted by environmental scientists highlighted the effectiveness of using this compound in spectrophotometric methods to quantify lead and mercury levels in contaminated water sources. The results showed a high correlation with standard methods, indicating its reliability as an analytical tool.
Water Treatment
The disodium salt form of this compound is employed in water treatment processes as a flocculant or coagulant. Its ability to bind with impurities facilitates the removal of suspended particles from water.
Cosmetic Formulations
In cosmetics, 2,7-naphthalenedisulfonic acid derivatives are used as colorants and stabilizers. Their solubility and stability under various pH conditions make them ideal for formulations like shampoos and lotions.
Food Industry
This compound is also explored for use as a food colorant due to its safety profile and vibrant hues. It complies with food safety regulations in various countries, making it suitable for use in food products.
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Dye Production | Synthesis of azo dyes | Enhanced colorfastness |
| Biological Research | Fluorescent probes | High sensitivity for cellular imaging |
| Environmental Monitoring | Detection of heavy metals | Reliable analytical tool |
| Water Treatment | Flocculant/coagulant | Effective removal of impurities |
| Cosmetic Formulations | Colorants and stabilizers | Stability across pH ranges |
| Food Industry | Food colorant | Complies with safety regulations |
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application. In biological systems, it can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The azo linkage can undergo reduction to release aromatic amines, which can further interact with biological targets. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : Disodium 4-((5-((3-Amino-4-Nitrophenyl)Azo)-2,4-Dihydroxyphenyl)Azo)-5-Hydroxynaphthalene-2,7-Disulphonate
- Molecular Formula : C₂₂H₁₄N₆Na₂O₁₁S₂
- Key Differences: Contains a nitro (-NO₂) group on the phenyl ring, increasing electron-withdrawing effects and altering UV-Vis absorption. Higher molecular weight (648.49 g/mol) compared to other analogs .
- Applications : Likely used in textile dyes due to strong chromophoric properties.
Compound B : 2,7-Naphthalenedisulfonic Acid, 4-Amino-3,6-Bis[(4-Aminophenyl)Azo]-5-Hydroxy-
- Molecular Formula : C₂₂H₁₉N₇O₇S₂
- Lower molecular weight (557.56 g/mol) facilitates analytical applications, such as HPLC separations .
- Applications : Used in analytical chemistry for chromatographic separation.
Compound C : Trisodium 3-Hydroxy-4[(4-Sulfo-1-Naphthalenyl)Azo]-2,7-Naphthalenedisulfonic Acid (Amaranth)
- Key Differences :
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~680–700 g/mol (est.) | 648.49 g/mol | 557.56 g/mol |
| Solubility | High (disodium salt) | Moderate (nitro group) | Very High (bis-aminophenyl) |
| Stability | Prone to oxidation | Enhanced by nitro group | Stable in acidic conditions |
| Key Functional Groups | 2× -SO₃H, 2× -OH, 2× -NH₂ | 1× -NO₂, 2× -SO₃H | 4× -NH₂, 2× -SO₃H |
Biological Activity
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is a complex organic compound belonging to the azo dye family. This compound exhibits significant biological activity, primarily due to its unique molecular structure featuring multiple functional groups such as sulfonic acids and azo linkages. These characteristics enhance its solubility and reactivity, making it a candidate for various applications in biochemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes:
- Azo groups : Responsible for its vivid color and potential interactions with biological molecules.
- Sulfonic acid groups : Enhance solubility in aqueous environments.
- Amino and hydroxyl groups : Contribute to its reactivity and ability to form complexes with metal ions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have shown that derivatives of naphthalenedisulfonic acids possess antioxidant properties. The radical scavenging activity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the ability of a compound to neutralize free radicals. A study indicated that certain concentrations of naphthalenedisulfonic acid derivatives showed significant antioxidant activity, suggesting potential protective effects against oxidative stress .
Antimicrobial Effects
The antimicrobial activity of naphthalenedisulfonic acid derivatives has been investigated against several pathogenic strains. For instance, compounds derived from naphthalenedisulfonic acid demonstrated inhibitory effects against bacteria such as Escherichia coli and Bacillus cereus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Interaction with Proteins
The ability of 2,7-naphthalenedisulfonic acid to bind with proteins has been explored. Binding studies have shown that the compound interacts with lysozyme through hydrogen bonding and hydrophobic interactions. Such interactions can alter protein functionality, making this compound a candidate for drug delivery systems or as a histological dye in microscopy .
The biological activity of the compound is attributed to its ability to form stable complexes with various biological molecules. The sulfonate and hydroxyl groups facilitate coordination with metal ions, which can enhance or inhibit biological processes depending on the context. This property is crucial for understanding its potential therapeutic applications .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves sequential diazotization and coupling reactions due to its multiple azo (-N=N-) linkages. Key steps include:
- Diazotization of aromatic amines (e.g., 7-amino-1-hydroxy-3-sulfo-2-naphthalenyl) under acidic conditions (0–5°C, HCl/NaNO₂).
- Coupling with biphenyl or naphthalene intermediates at pH 6–8 to stabilize reactive diazonium salts.
- Purification via dialysis (to remove unreacted sulfonic acid derivatives) or recrystallization in aqueous ethanol .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- UV-Vis spectroscopy : Detect λmax in 450–600 nm range (azo chromophore).
- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (e.g., [M–2Na]²⁻ ion).
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~105 ppm for ¹³C) .
Q. What strategies enhance solubility for in vitro assays?
The dual sulfonic acid groups (-SO₃⁻) confer high water solubility. Adjust pH to >7 (using sodium phosphate buffers) to deprotonate hydroxyl (-OH) groups and prevent aggregation. For organic phases, use polar aprotic solvents (e.g., DMSO) with <5% water .
Q. How stable is the compound under varying pH and temperature conditions?
- pH stability : Degrades below pH 3 (azo bond cleavage) but stable at pH 5–9.
- Thermal stability : Decomposes above 120°C; store at 4°C in dark (azo bonds are light-sensitive). Validate stability via HPLC monitoring over 72 hours under test conditions .
Q. How does this compound differ structurally from analogs like Acid Red 52 or Ponceau 4R?
Compare substituents and linkages:
- This compound : Two biphenyl-azo-naphthalene cores with four sulfonate groups.
- Acid Red 52 : Single naphthalene ring with fewer sulfonates.
- Ponceau 4R : Lacks amino groups, reducing redox reactivity. Use FT-IR to differentiate functional groups (e.g., -NH₂ stretching at 3400 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain azo bond formation efficiency in this compound?
Perform kinetic studies using stopped-flow spectroscopy to monitor diazonium intermediate formation. Isotopic labeling (¹⁵N) can track electron transfer during coupling. Computational models (DFT) predict regioselectivity of azo linkages .
Q. How to resolve contradictions in spectral data (e.g., overlapping NMR peaks)?
Apply 2D NMR techniques :
- HSQC : Correlate ¹H-¹³C signals for crowded aromatic regions.
- NOESY : Identify spatial proximity of substituents (e.g., biphenyl vs. naphthalene rings). Cross-validate with XPS to confirm sulfur oxidation states in sulfonate groups .
Q. Can computational modeling predict interactions with biomolecules like serum albumin?
Use molecular docking (AutoDock Vina) to simulate binding to HSA (PDB ID: 1AO6). Focus on electrostatic interactions between sulfonates and lysine/arginine residues. Validate with fluorescence quenching assays (measure Kd via Stern-Volmer plots) .
Q. How does batch variability affect experimental reproducibility?
Implement quality control protocols :
- HPLC-UV purity >98% (retention time consistency).
- Elemental analysis for sulfur content (theoretical ~12%).
- ICP-MS to verify sodium counterion stoichiometry (2:1) .
Q. What advanced techniques study its redox behavior in catalytic applications?
Use cyclic voltammetry (scan rate: 50 mV/s, Ag/AgCl reference) to identify reduction peaks (-0.5 to -1.2 V for azo bonds). Couple with in situ UV-Vis to correlate electrochemical activity with chromophore changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
